Glu-Glu-Leu

Descripción

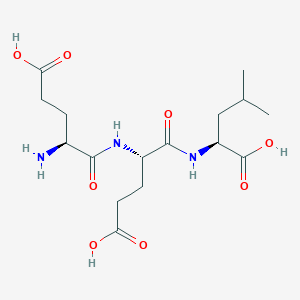

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O8/c1-8(2)7-11(16(26)27)19-15(25)10(4-6-13(22)23)18-14(24)9(17)3-5-12(20)21/h8-11H,3-7,17H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)(H,26,27)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGDMDGNGXULI-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Kokumi Taste Mechanism of γ-Glutamyl Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kokumi is a Japanese term describing the taste sensation of richness, continuity, and mouthfulness that enhances the five basic tastes (sweet, salty, sour, bitter, and umami). This sensation is not a taste on its own but acts as a modulator that amplifies and prolongs other taste profiles.[1][2][3] Key drivers of the kokumi sensation are γ-glutamyl peptides, which are found in a variety of fermented foods like soy sauce and cheese.[1][4] This technical guide provides a comprehensive overview of the molecular mechanism underpinning the kokumi taste imparted by γ-glutamyl peptides, focusing on their interaction with the calcium-sensing receptor (CaSR). It details the signaling pathways, presents quantitative data on peptide activity, outlines key experimental protocols, and discusses the implications for research and development.

The Central Role of the Calcium-Sensing Receptor (CaSR)

The primary mechanism for the perception of kokumi substances involves the activation of the Calcium-Sensing Receptor (CaSR).[3] CaSR is a Class C G-protein coupled receptor (GPCR) expressed in taste bud cells, as well as various other tissues throughout the body where it regulates calcium homeostasis.[2][5] Studies have demonstrated a direct correlation between the ability of a γ-glutamyl peptide to activate CaSR and the intensity of the kokumi sensation it produces.[3][6] Furthermore, the application of CaSR-specific antagonists, such as NPS-2143, has been shown to significantly reduce the kokumi intensity of potent peptides like glutathione (B108866) (γ-Glu-Cys-Gly) and γ-Glu-Val-Gly, confirming the receptor's crucial role.[3]

γ-Glutamyl peptides do not act as direct agonists in the same manner as calcium. Instead, they function as positive allosteric modulators (PAMs).[7][8] They bind to the Venus flytrap (VFT) domain of the CaSR at a site distinct from the orthosteric calcium-binding site, increasing the receptor's sensitivity to extracellular calcium ions (Ca²⁺ₒ).[7][8][9] This allosteric modulation potentiates the receptor's activity, leading to the downstream signaling cascade that is ultimately perceived as kokumi.

Structure-Activity Relationship

The ability of a γ-glutamyl peptide to activate the CaSR is highly dependent on its structure. Continuous study has revealed key structural requirements for potent CaSR activity:[6][10]

-

N-terminal γ-L-glutamyl Residue: The presence of this residue is fundamental for activity.[6][10]

-

Second Residue: An L-configured, moderately sized, aliphatic, and neutral amino acid at the second position (e.g., Valine, Leucine) enhances activity.[6][10]

-

C-terminal Carboxylic Acid: The presence of a C-terminal carboxylic acid is crucial, and activity is often further enhanced if the third residue is glycine.[6][10]

For example, γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly) has been identified as a particularly potent kokumi peptide due to its optimal structure for CaSR activation.[6][11]

CaSR-Mediated Signaling Pathways

Upon activation by γ-glutamyl peptides in the presence of Ca²⁺, the CaSR initiates intracellular signaling cascades primarily through the coupling of Gαq/11 and Gαi/o proteins.[9]

Gαq/11 Pathway:

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[9][12][13]

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][12]

-

Intracellular Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol, leading to a measurable increase in intracellular calcium ([Ca²⁺]i).[12][13] This is the hallmark of CaSR activation in taste cells.

Gαi/o Pathway:

-

cAMP Suppression: Activation of the Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9]

The increase in [Ca²⁺]i within the taste cell is the critical event that leads to neurotransmitter release and the subsequent signal transmission to the brain, where it is interpreted as the complex, mouth-filling sensation of kokumi.

Figure 1. CaSR Gαq/11 signaling pathway activated by γ-glutamyl peptides.

Quantitative Analysis of γ-Glutamyl Peptide Activity

The potency of various γ-glutamyl peptides has been quantified by measuring their ability to activate the CaSR, typically reported as the half-maximal effective concentration (EC₅₀). These values are determined by measuring the increase in intracellular calcium in cell lines (e.g., HEK293) stably expressing the human CaSR.

| Peptide | EC₅₀ (μM) | Notes | Reference |

| γ-Glu-Val-Gly (γ-EVG) | ~0.066 | Considered one of the most potent kokumi peptides. | [14] |

| Glutathione (γ-Glu-Cys-Gly) | Varies | A well-known kokumi substance, acts as a CaSR agonist. | [3] |

| γ-Glu-Ala | Varies | Positive allosteric modulator of CaSR. | [7][8] |

| γ-Glu-Cys | Varies | Positive allosteric modulator of CaSR. | [8] |

| γ-Glu-X Peptides | 1.03 - 400 | General range for various other γ-glutamyl peptides. | [15] |

Note: EC₅₀ values can vary between studies based on the specific assay conditions, such as the background extracellular Ca²⁺ concentration.

Key Experimental Protocols

Characterizing the interaction between γ-glutamyl peptides and the CaSR involves several key experimental techniques. The most common is the intracellular calcium mobilization assay.

Intracellular Calcium (Ca²⁺i) Mobilization Assay

This assay is the gold standard for assessing the functional activity of CaSR agonists and modulators.[16] It measures the change in intracellular calcium concentration upon stimulation.

Objective: To quantify the potency (EC₅₀) and efficacy of γ-glutamyl peptides in activating the CaSR.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express the human CaSR are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS, geneticin, and hygromycin).[17]

-

Cell Preparation: Cells are harvested and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence intensity upon binding to free Ca²⁺.

-

Peptide Application: A baseline fluorescence is established, after which varying concentrations of the test γ-glutamyl peptide are added to the wells. This is performed in the presence of a fixed, sub-maximal concentration of extracellular Ca²⁺ to allow for the detection of positive allosteric modulation.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. The peak increase in fluorescence corresponds to the maximum intracellular Ca²⁺ release.

-

Data Analysis: The peak fluorescence response is plotted against the peptide concentration. A dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

Figure 2. General workflow for a Ca²⁺ mobilization assay.

Human Sensory Analysis

To correlate in vitro CaSR activity with actual taste perception, human sensory panels are essential.

Objective: To determine the kokumi intensity and taste-enhancing properties of a γ-glutamyl peptide.

Methodology:

-

Panelist Training: A panel of trained sensory experts is assembled.

-

Sample Preparation: A basic taste solution (e.g., 0.5% MSG for umami, 0.9% NaCl for salty) is prepared. The test γ-glutamyl peptide is added to this solution at a specific concentration. A control sample without the peptide is also prepared.

-

Evaluation: Panelists taste both the control and the test sample and rate the intensity of characteristics such as thickness, mouthfulness, and continuity on a standardized scale.

-

Statistical Analysis: The sensory scores for the test sample are compared to the control to determine if the peptide produced a statistically significant enhancement of the kokumi profile.

Implications for Drug Development and Food Science

A deep understanding of the γ-glutamyl peptide-CaSR interaction mechanism has significant implications:

-

Food Industry: The development of novel, potent kokumi peptides can be used to create healthier, more palatable food products. For instance, they can enhance the perception of saltiness, allowing for the creation of low-sodium foods that do not compromise on taste.[18] They also improve the mouthfeel and richness of low-fat products.[3]

-

Drug Development: The CaSR is a validated drug target for disorders of calcium metabolism.[19] The discovery of γ-glutamyl peptides as naturally occurring allosteric modulators provides a new chemical scaffold for the design of novel calcimimetics (PAMs) or calcilytics (negative allosteric modulators). Understanding their binding and activation mechanism can inform the development of drugs with improved specificity and efficacy for treating conditions like hyperparathyroidism.

Conclusion

The kokumi taste sensation imparted by γ-glutamyl peptides is mediated through their action as positive allosteric modulators of the calcium-sensing receptor in human taste cells. By binding to the receptor, these peptides enhance its sensitivity to extracellular calcium, triggering a Gαq/11-mediated signaling cascade that results in intracellular calcium mobilization. This mechanism, elucidated through a combination of in vitro cellular assays and human sensory studies, not only explains a complex aspect of taste perception but also opens new avenues for innovation in the food and pharmaceutical industries. The continued exploration of the structure-activity relationships of these peptides promises to yield even more potent and specific modulators for future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. Characterization of the calcium-sensing receptor pathway [bio-protocol.org]

- 18. tandfonline.com [tandfonline.com]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

The "Kokumi" Effect: An In-depth Technical Guide to the Interaction of Glu-Glu-Leu with Taste Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glutamyl-Glutamyl-Leucine (Glu-Glu-Leu) has emerged as a molecule of significant interest in the field of sensory science. While not possessing a distinct umami taste itself, this compound is recognized as a "kokumi" substance, a Japanese term describing a flavor sensation characterized by richness, mouthfulness, and the enhancement and prolongation of other tastes, particularly umami, sweet, and salty. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and taste receptors, focusing on the molecular mechanisms, quantitative data, and the experimental protocols used to elucidate these interactions. This document is intended for researchers, scientists, and drug development professionals working in taste modulation, food science, and pharmacology.

Core Interaction: this compound and the T1R1/T1R3 Receptor

The primary target for the sensory effects of this compound is the T1R1/T1R3 receptor, a heterodimeric G protein-coupled receptor (GPCR) known to be the principal receptor for umami taste. While canonical umami substances like monosodium glutamate (B1630785) (MSG) directly activate this receptor to elicit a savory taste, this compound and other kokumi peptides appear to modulate its activity, contributing to a more complex and enhanced flavor profile.

Recent studies have shown that typical kokumi tripeptides, including this compound, activate the T1R1/T1R3 umami taste receptor. This activation is a key molecular basis for the kokumi sensation, which enhances the thickness, mouthfulness, and continuity of umami and other tastes.

Quantitative Data on Peptide-Receptor Interactions

Quantitative data for the direct interaction of this compound with the T1R1/T1R3 receptor is still emerging. However, studies on related kokumi peptides provide valuable context for understanding its potency and efficacy. The following tables summarize available quantitative data for this compound and structurally similar peptides.

| Peptide | Receptor | Assay Type | Parameter | Value (mmol/L) | Notes |

| This compound | T1R1/T1R3 | Cell-based Assay | EC50 | ~mM range | Classified as a kokumi tripeptide that activates the umami receptor. The precise EC50 value is not specified in the available literature. |

| γ-Glu-Leu | N/A | Sensory Analysis | Threshold | 3.3 - 9.4 | Sensory threshold for an unspecific, slightly astringent sensation when tasted in water.[1][2] |

| γ-Glu-Val | N/A | Sensory Analysis | Threshold | 3.3 - 9.4 | Sensory threshold for an unspecific, slightly astringent sensation when tasted in water.[1][2] |

Table 1: Quantitative data on the interaction of this compound and related peptides with taste receptors.

Sensory Properties of this compound

Sensory evaluations characterize this compound as a "kokumi" peptide. When tasted in isolation, it may present a slightly bitter or astringent taste. However, its primary sensory function is the enhancement of other tastes. In the presence of umami substances like MSG, this compound contributes to a greater sense of "mouthfulness," complexity, and a longer-lasting savory sensation.[1][2]

Signaling Pathway of T1R1/T1R3 Receptor Activation

The interaction of this compound with the T1R1/T1R3 receptor is believed to initiate the canonical umami taste signaling cascade. The binding of the peptide to the receptor activates a heterotrimeric G protein. The activated G protein, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium concentration is the ultimate signal that is transmitted to the brain, perceived as a taste sensation.

Figure 1. Signaling pathway of the T1R1/T1R3 taste receptor.

Experimental Protocols

The study of this compound's interaction with taste receptors employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cell-Based Calcium Imaging Assay

This assay is used to measure the activation of the T1R1/T1R3 receptor in a heterologous expression system (e.g., HEK293 cells) upon application of a ligand.

Workflow:

Figure 2. Workflow for a cell-based calcium imaging assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium. The cells are then transiently co-transfected with plasmids encoding the human T1R1 and T1R3 receptors, along with a promiscuous G protein alpha subunit (e.g., Gα16-gust44) to couple the receptor activation to the calcium signaling pathway.

-

Calcium Indicator Loading: After incubation to allow for receptor expression, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Ligand Stimulation and Imaging: The cells are then exposed to varying concentrations of this compound. Changes in intracellular calcium concentration are monitored using a fluorescence microscope or a plate reader.

-

Data Analysis: The fluorescence intensity is measured over time. The peak fluorescence intensity is used to determine the dose-response relationship and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand to its receptor.

Workflow:

Figure 3. Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells heterologously expressing the T1R1/T1R3 receptor.

-

Competitive Binding: The membranes are incubated with a known radiolabeled ligand that binds to the T1R1/T1R3 receptor (e.g., a radiolabeled antagonist) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration. The amount of radioactivity on the filters is then measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (half-maximal inhibitory concentration) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor.

Methodology:

-

Receptor and Ligand Preparation: A three-dimensional model of the human T1R1/T1R3 receptor is obtained or generated using homology modeling. The 3D structure of this compound is also generated.

-

Docking Simulation: A molecular docking program is used to predict the preferred binding orientation of this compound within the binding pocket of the T1R1/T1R3 receptor.

-

Analysis: The results are analyzed to identify the key amino acid residues in the receptor that interact with the peptide and to estimate the binding energy. This provides insights into the molecular basis of the interaction.

Conclusion and Future Directions

The tripeptide this compound represents an important class of taste-modulating compounds known as kokumi substances. Its interaction with the T1R1/T1R3 umami receptor provides a molecular basis for its ability to enhance and enrich the flavor of foods. While current research has established this fundamental interaction, further studies are needed to fully quantify the binding affinity and efficacy of this compound. A more detailed understanding of its allosteric modulatory effects on the T1R1/T1R3 receptor will be crucial for its application in the food industry and for the development of novel flavor enhancers. The experimental protocols outlined in this guide provide a robust framework for future investigations into the fascinating world of kokumi taste perception.

References

The Dipeptide γ-Glu-Leu as a Potent Allosteric Modulator of the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis and is increasingly recognized for its role in taste perception, particularly the enhancement of umami, sweet, and salty tastes known as "kokumi". Emerging evidence has identified small γ-glutamyl dipeptides as potent positive allosteric modulators of the CaSR. This technical guide focuses on the activation of the CaSR by a specific dipeptide, γ-glutamyl-leucine (γ-Glu-Leu). While quantitative data for γ-Glu-Leu is still emerging, its structural similarity to other potent γ-glutamyl peptides suggests a significant role in CaSR activation. This document provides a comprehensive overview of the CaSR signaling cascade initiated by γ-glutamyl peptides, detailed experimental protocols for studying this interaction, and a comparative analysis of the potency of related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, sensory science, and drug development.

Introduction to CaSR and γ-Glutamyl Peptides

The CaSR is a pleiotropic receptor expressed in various tissues, including the parathyroid glands, kidneys, and taste buds.[1] In the context of taste, the activation of CaSR by certain compounds does not elicit a distinct taste itself but rather enhances the perception of other basic tastes, a phenomenon described as kokumi.[2][3] γ-Glutamyl peptides, a class of di- and tripeptides characterized by a γ-glutamyl linkage, have been identified as key kokumi substances.[4][5] Structure-activity relationship studies have revealed that γ-glutamyl peptides with a moderately sized, aliphatic, and neutral amino acid at the second position exhibit potent CaSR activity.[1][4] Based on these findings, γ-Glu-Leu is predicted to be a potent activator of the CaSR.

Quantitative Analysis of CaSR Activation by γ-Glutamyl Peptides

While specific EC50 and maximal response values for γ-Glu-Leu are not extensively documented in the current literature, data for structurally similar and highly relevant γ-glutamyl peptides provide a strong basis for understanding its potential potency. The following table summarizes the available quantitative data for the activation of the CaSR by various γ-glutamyl peptides in HEK-293 cells expressing the receptor. This data is typically generated using intracellular calcium mobilization assays.

| Compound | EC50 (µM) | Maximal Response (% of control) | Cell Line | Assay Type | Reference |

| γ-Glu-Ala | ~30 (IC50 for PTH secretion) | Not Reported | Human Parathyroid Cells | PTH Secretion Assay | [2] |

| Glutathione (γ-Glu-Cys-Gly) | Not Reported | Not Reported | HEK-293 | Intracellular Calcium Mobilization | [2] |

| S-methylglutathione | ~0.5 (at 1.5 mM Ca²⁺o) | Not Reported | Human Parathyroid Cells | Intracellular Calcium Mobilization | [2] |

| L-Phenylalanine | 1100 ± 500 | Not Reported | HEK-293 | Intracellular Calcium Mobilization | [2] |

Note: The data presented are for comparative purposes to infer the potential activity of γ-Glu-Leu. Further research is required to determine the specific quantitative parameters for γ-Glu-Leu.

CaSR Signaling Pathways Activated by γ-Glu-Leu

The activation of the CaSR by γ-Glu-Leu, as a positive allosteric modulator, potentiates the receptor's response to extracellular calcium. This leads to the activation of multiple downstream signaling cascades. The primary pathway involves the coupling of the CaSR to the Gq/11 family of G-proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key signaling event that can be readily measured to quantify receptor activation.

In addition to the Gq/11 pathway, the CaSR can also couple to other G-proteins, such as Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, CaSR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Experimental Protocols

Intracellular Calcium Mobilization Assay in HEK-293 Cells

This protocol describes a method to measure changes in intracellular calcium concentration in HEK-293 cells stably expressing the human CaSR upon stimulation with γ-Glu-Leu.

Materials:

-

HEK-293 cells stably expressing the human CaSR

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

γ-Glu-Leu stock solution

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture HEK-293-CaSR cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 to 80,000 cells per well and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

-

Assay: Place the plate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 494 nm) and emission (e.g., 516 nm) wavelengths.

-

Establish a stable baseline fluorescence reading for each well.

-

Compound Addition: Using the plate reader's injector, add the desired concentration of γ-Glu-Leu (e.g., 20 µL of a 6x stock solution) to the wells.

-

Data Acquisition: Immediately after injection, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium response.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves can be generated by plotting ΔF against the logarithm of the γ-Glu-Leu concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay by Western Blot

This protocol details the detection of phosphorylated ERK1/2 in cell lysates following stimulation with γ-Glu-Leu.

Materials:

-

HEK-293-CaSR cells

-

Serum-free DMEM

-

γ-Glu-Leu

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Starvation: Culture HEK-293-CaSR cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 12-16 hours in serum-free DMEM.

-

Stimulation: Treat the cells with various concentrations of γ-Glu-Leu for a predetermined time (e.g., 5-15 minutes). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.

Conclusion and Future Directions

The dipeptide γ-Glu-Leu is a promising positive allosteric modulator of the calcium-sensing receptor. Its structural characteristics strongly suggest potent activity, positioning it as a significant contributor to the kokumi taste sensation and a potential therapeutic agent for conditions where CaSR modulation is beneficial. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of γ-Glu-Leu and other γ-glutamyl peptides. Future research should focus on determining the precise quantitative parameters of γ-Glu-Leu's interaction with the CaSR, exploring its in vivo effects, and elucidating the full spectrum of its downstream signaling pathways. Such studies will be instrumental in harnessing the potential of γ-Glu-Leu in both the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of γ-Glutamyl Dipeptides: A Technical Guide to their Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl (γ-glutamyl) dipeptides, a class of molecules characterized by an isopeptide bond between the γ-carboxyl group of a glutamate (B1630785) residue and the amino group of an amino acid, play a pivotal role in a myriad of physiological processes. From their integral function in glutathione (B108866) metabolism to their emerging role as signaling molecules and their potential as targeted drug delivery vectors, understanding their metabolic journey in vivo is of paramount importance. This technical guide provides a comprehensive exploration of the metabolic pathways of γ-glutamyl dipeptides, detailing their absorption, distribution, metabolism, and excretion (ADME). It is designed to be an in-depth resource, offering quantitative data, detailed experimental protocols, and visualizations of the key processes involved, thereby empowering researchers in their quest to harness the therapeutic and biological potential of these fascinating compounds.

Core Metabolic Pathway of γ-Glutamyl Dipeptides

The in vivo metabolism of γ-glutamyl dipeptides is a dynamic process orchestrated by a series of enzymes and transporters. The central player in this metabolic symphony is γ-glutamyltransferase (GGT), a membrane-bound enzyme that is pivotal in both the synthesis and degradation of these dipeptides.

Synthesis: While some γ-glutamyl dipeptides are ingested through dietary sources, they can also be synthesized endogenously. The primary mechanism involves the transfer of the γ-glutamyl moiety from glutathione (γ-glutamyl-cysteinyl-glycine) to an acceptor amino acid or peptide, a reaction catalyzed by GGT.[1][2] Additionally, enzymes such as γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), can synthesize γ-glutamyl dipeptides by ligating glutamate with an amino acid other than cysteine.

Degradation: The catabolism of γ-glutamyl dipeptides is primarily initiated by GGT, which cleaves the γ-glutamyl bond. This can occur through two main reactions:

-

Hydrolysis: The γ-glutamyl group is transferred to water, releasing glutamate and the free amino acid or peptide.

-

Transpeptidation: The γ-glutamyl group is transferred to another amino acid or peptide, forming a new γ-glutamyl dipeptide.

Following the removal of the γ-glutamyl group, the remaining dipeptide can be further hydrolyzed into its constituent amino acids by various dipeptidases.

Transport: The absorption and distribution of γ-glutamyl dipeptides and their metabolites are facilitated by a range of transporters. In the intestine and kidney, proton-coupled peptide transporters like PEPT1 and PEPT2 are involved in the uptake of di- and tripeptides.[1][3][4] Amino acid transporters, such as the Excitatory Amino Acid Transporters (EAATs) and Alanine-Serine-Cysteine Transporter 2 (ASCT2), are responsible for the transport of the resulting amino acids. The disposition of some γ-glutamyl dipeptides and their metabolites may also be influenced by Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs).[5][6][7]

References

- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of OATP transporters in the disposition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic anion-transporting polypeptide (OATP) transporter family and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

γ-Glutamyl-Leucine (γ-Glu-Leu): A Promising Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. The identification of sensitive and specific biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapies. The dipeptide γ-glutamyl-leucine (γ-Glu-Leu) has emerged as a significant biomarker causally associated with an elevated risk of cardiometabolic disorders. This technical guide provides a comprehensive overview of the current understanding of γ-Glu-Leu's role in metabolic diseases, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it modulates. Elevated levels of γ-Glu-Leu have been observed in individuals with metabolic syndrome, and evidence suggests its involvement in key pathological processes such as inflammation and oxidative stress.

Introduction: The Role of γ-Glu-Leu in Metabolic Pathophysiology

γ-Glutamyl-leucine is a dipeptide formed from the transfer of a γ-glutamyl moiety to leucine, a reaction often catalyzed by the enzyme γ-glutamyltransferase (GGT). While GGT itself is a well-known marker of liver dysfunction, recent attention has shifted to the specific roles of γ-glutamyl dipeptides. Emerging evidence strongly indicates that higher circulating levels of γ-Glu-Leu are not merely correlated with but are causally linked to an increased risk of metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[1][2] This association is underpinned by γ-Glu-Leu's involvement in fundamental cellular processes such as glucose regulation, inflammation, and oxidative stress.[2] Mendelian randomization studies have further solidified this causal relationship, identifying single nucleotide polymorphisms (SNPs) associated with serum γ-Glu-Leu levels that are also linked to various cardiometabolic risk factors.[2][3]

Quantitative Data on γ-Glu-Leu in Metabolic Diseases

A critical aspect of establishing a biomarker's utility is the availability of quantitative data demonstrating its altered levels in disease states. While research in this area is ongoing, preliminary studies have consistently shown elevated γ-Glu-Leu concentrations in individuals with metabolic disorders.

| Disease State | Matrix | Observation | Reference |

| Metabolic Syndrome | Serum | Significantly higher levels in patients with Metabolic Syndrome compared to healthy controls. | [2] |

| Obesity | Not Specified | Associated with obesity. | [2] |

| Type 2 Diabetes | Not Specified | Associated with Type 2 Diabetes. | [2] |

| Non-alcoholic Fatty Liver Disease | Not Specified | Implicated in the pathophysiology of NAFLD. | [2] |

Note: Specific concentrations from large-scale cohort studies are still emerging in the literature.

Experimental Protocols for the Quantification of γ-Glu-Leu

Accurate and reproducible quantification of γ-Glu-Leu is essential for its validation and clinical implementation as a biomarker. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Human Plasma/Serum

Effective sample preparation is crucial to remove interfering substances and ensure accurate measurement.

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as the initial mobile phase of the LC-MS/MS system.

UHPLC-MS/MS Method for γ-Glu-Leu Quantification

This protocol is based on a validated method for the quantification of γ-glutamyl dipeptides.[1][4]

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient Elution: A gradient should be optimized to ensure separation of γ-Glu-Leu from other isomers and matrix components. A typical starting point would be a low percentage of mobile phase B, gradually increasing to elute the analyte.

-

Flow Rate: Approximately 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for γ-Glu-Leu: The specific precursor and product ion m/z values should be determined by direct infusion of a γ-Glu-Leu standard.

-

-

Internal Standard: A stable isotope-labeled γ-Glu-Leu (e.g., ¹³C₆-¹⁵N₂-γ-Glu-Leu) should be used for accurate quantification.

Derivatization for Enhanced Sensitivity (Optional)

For increased sensitivity and improved chromatographic retention, derivatization can be employed. Benzoyl chloride has been successfully used for the derivatization of γ-glutamyl dipeptides.[1][4]

-

To the dried sample extract, add a solution of 200 mM sodium carbonate.

-

Add 1% (v/v) benzoyl chloride in acetonitrile.

-

Allow the reaction to proceed for a set time at a controlled temperature.

-

Quench the reaction and prepare the sample for LC-MS/MS analysis.

Signaling Pathways Modulated by γ-Glu-Leu

The pathological effects of elevated γ-Glu-Leu are mediated through its interaction with key cellular signaling pathways, primarily those involved in inflammation and oxidative stress.

Pro-inflammatory Signaling

Elevated levels of γ-Glu-Leu are associated with a pro-inflammatory state. While the direct molecular targets are still under investigation, the involvement of the Nuclear Factor-kappa B (NF-κB) pathway is strongly implicated. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines.

Oxidative Stress Signaling

γ-Glu-Leu is also linked to increased oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. However, it is plausible that chronic elevation of γ-Glu-Leu could disrupt this balance, leading to a state of persistent oxidative stress that overwhelms the Nrf2-mediated antioxidant response.

Experimental Workflow for Signaling Pathway Analysis

To investigate the impact of γ-Glu-Leu on these signaling pathways, a typical experimental workflow would involve cell culture experiments.

Conclusion and Future Directions

γ-Glutamyl-leucine is a compelling biomarker with a causal role in the pathogenesis of metabolic diseases. Its elevated levels in metabolic syndrome and its mechanistic links to inflammation and oxidative stress highlight its potential for clinical utility. Future research should focus on:

-

Large-scale clinical studies: To establish definitive concentration ranges of γ-Glu-Leu in various metabolic diseases and healthy populations.

-

Method standardization: Development and validation of standardized, high-throughput assays for γ-Glu-Leu quantification in clinical laboratories.

-

Mechanistic elucidation: Further investigation into the direct molecular targets of γ-Glu-Leu and its precise role in modulating signaling pathways.

-

Therapeutic targeting: Exploring whether targeting the synthesis or signaling of γ-Glu-Leu could be a viable therapeutic strategy for metabolic diseases.

The continued investigation of γ-Glu-Leu promises to deepen our understanding of metabolic disease pathophysiology and may pave the way for novel diagnostic and therapeutic approaches.

References

- 1. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The role of γ-Glu-Leu in food science and flavor enhancement

An In-depth Technical Guide to γ-Glutamyl-Leucine (γ-Glu-Leu) in Food Science and Flavor Enhancement

Introduction

γ-Glutamyl-leucine (γ-Glu-Leu) is a dipeptide composed of glutamic acid and leucine (B10760876), linked via the gamma-carboxyl group of the glutamic acid residue.[1] In food science, it is classified as a "kokumi" substance. The term kokumi, originating from Japanese, describes the sensory attributes of continuity, mouthfulness, and thickness, which enhance the overall flavor profile of foods.[2][3] Unlike basic taste compounds (sweet, sour, salty, bitter, umami), γ-Glu-Leu has little to no taste on its own but significantly modifies and enhances the perception of other tastes.[4] This dipeptide is naturally present in a variety of fermented and non-fermented foods and can also be produced through enzymatic processes.[5][6][7] Its unique flavor-modulating properties are primarily attributed to its interaction with the calcium-sensing receptor (CaSR) on the tongue.[4][8] This guide provides a comprehensive overview of the chemistry, sensory properties, mechanism of action, and analytical methodologies related to γ-Glu-Leu for researchers in food science and drug development.

Chemical Properties and Natural Occurrence

γ-Glu-Leu is a dipeptide formed through a peptide bond between the γ-carboxyl group of a glutamic acid molecule and the α-amino group of a leucine molecule.[1] This unconventional peptide linkage makes it resistant to hydrolysis by some peptidases.[9]

Table 1: Chemical and Physical Properties of γ-L-Glutamyl-L-Leucine

| Property | Value |

| IUPAC Name | (2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid[1] |

| Molecular Formula | C₁₁H₂₀N₂O₅[1][10] |

| Molecular Weight | 260.29 g/mol [1][10] |

| CAS Number | 2566-39-4[1][6] |

| Solubility | Slightly soluble in water[11] |

γ-Glu-Leu is found in a range of foodstuffs, where its presence contributes to the characteristic flavor profile. Its formation is often associated with fermentation and proteolysis.

Table 2: Occurrence and Concentration of γ-Glu-Leu in Various Foods

| Food Product | Concentration | Reference(s) |

| Edible Beans (Phaseolus vulgaris) | Identified as a key kokumi contributor | [2][3] |

| Sourdough Bread (fermented with L. reuteri) | Present in higher concentrations than controls | [5][6][12] |

| Comté Cheese | Identified as a component | [6] |

| Gouda Cheese | Imparts long-lasting mouthfulness | [7] |

| Camembert Cheese | Present | [7] |

| Soy Sauce | Identified as a glutamic acid derivative | [13] |

Flavor Profile and Sensory Properties

The primary role of γ-Glu-Leu in food is as a flavor enhancer that imparts the kokumi sensation.

Intrinsic Taste and Kokumi Effect

In an aqueous solution, γ-Glu-Leu is largely tasteless, exhibiting only a slightly astringent sensation at high concentrations.[2][3] Its remarkable sensory impact is observed when it is added to a food matrix containing other taste compounds. It enhances mouthfulness, complexity, and the continuity of savory (umami) and salty tastes.[2][3][6]

Sensory Thresholds

Sensory analysis has determined the taste threshold of γ-Glu-Leu. Crucially, this threshold is significantly lower in the presence of other taste substances, highlighting its synergistic nature.

Table 3: Sensory Detection Thresholds of γ-Glutamyl Peptides

| Peptide | Medium | Threshold Concentration | Sensory Effect | Reference(s) |

| γ-L-Glutamyl-L-leucine | Aqueous Solution | 3.3 - 9.4 mmol/L | Unspecific, slightly astringent | [2][3] |

| γ-Glutamyl Peptides | Savory Matrix (e.g., with NaCl and MSG) | Significantly decreased | Enhanced mouthfulness, complexity, and long-lastingness | [2][3] |

Synergistic Effects

γ-Glu-Leu exhibits strong synergistic effects with umami substances like monosodium glutamate (B1630785) (MSG) and salty compounds like sodium chloride.[2][3] Studies have shown that γ-Glu-Leu can enhance the umami intensity of MSG by interacting with the umami taste receptor T1R1/T1R3.[14][15] This interaction leads to a more profound and lingering umami sensation than MSG alone. This synergy allows for the reduction of salt and MSG in food products while maintaining or even improving the flavor profile.

Mechanism of Flavor Enhancement

The flavor-modulating effects of γ-Glu-Leu are primarily mediated by its interaction with specific G protein-coupled receptors (GPCRs) located in taste bud cells.

Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The primary mechanism for the kokumi sensation is the activation of the Calcium-Sensing Receptor (CaSR).[4][16] γ-Glu-Leu acts as a positive allosteric modulator of the CaSR.[17][18] When γ-Glu-Leu binds to the CaSR, it potentiates the receptor's response to extracellular calcium ions. This binding event triggers a downstream signaling cascade involving G-proteins and phospholipase C, leading to an increase in intracellular calcium concentrations ([Ca²⁺]i).[8] This intracellular calcium signal is thought to enhance the signals from other taste receptors, thereby amplifying the perception of sweetness, saltiness, and umami.[4][8]

Interaction with Umami Receptor (T1R1/T1R3)

In addition to its action on the CaSR, γ-Glu-Leu can enhance umami taste by interacting with the T1R1/T1R3 receptor, the primary receptor for umami taste. Molecular modeling studies suggest that γ-Glu-Leu can bind to the T1R3 subunit of the receptor, particularly when MSG is also present.[14] This interaction is believed to stabilize a conformational state of the receptor that enhances its signaling in response to glutamate, leading to a synergistic amplification of the umami taste.[14][15]

Analytical and Experimental Protocols

Accurate identification and quantification of γ-Glu-Leu, along with robust sensory evaluation, are critical for research and quality control.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative analysis of γ-Glu-Leu in complex food matrices due to its high selectivity and sensitivity.[19][20][21]

Protocol: Quantification of γ-Glu-Leu in a Food Sample

-

Sample Preparation (Solid Food): a. Homogenize 1-5 g of the food sample. b. Extract with a suitable solvent (e.g., 80% methanol (B129727) or water) using sonication or shaking for 30-60 minutes. c. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant. A solid-phase extraction (SPE) step may be included for cleanup if the matrix is complex. e. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Conditions:

-

Chromatography Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separating polar compounds like dipeptides.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for γ-Glu-Leu must be determined using a pure standard. For γ-Glu-Leu (MW 260.29), the precursor ion [M+H]⁺ would be m/z 261.1. Product ions would result from fragmentation of the peptide bond.

-

-

Quantification: a. Prepare a calibration curve using a certified reference standard of γ-Glu-Leu at concentrations ranging from ng/mL to µg/mL. b. Spike a blank matrix with known concentrations of the standard to assess recovery and matrix effects. c. Analyze samples and quantify by comparing the peak area of the analyte to the calibration curve. An isotopically labeled internal standard (e.g., ¹³C-labeled γ-Glu-Leu) is recommended for highest accuracy.

Sensory Evaluation Protocol: Comparative Taste Dilution Analysis

This protocol helps identify key taste-active compounds in a food extract.[2][3]

-

Extract Preparation: Prepare a crude extract of the food product (e.g., an aqueous extract of beans).

-

Fractionation: Separate the crude extract into fractions using chromatographic techniques like Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC).

-

Serial Dilution: Create a series of 1:1 serial dilutions for each fraction using deionized water.

-

Sensory Panel: A trained sensory panel tastes the dilutions in ascending order of concentration.

-

Taste Dilution (TD) Factor: For each fraction, the TD factor is the highest dilution factor at which a characteristic taste (e.g., mouthfulness, complexity) can still be detected.

-

Identification: Fractions with high TD factors are considered to contain potent taste-active compounds. These fractions are then subjected to analytical identification (e.g., LC-MS/MS, NMR) to identify the key molecules, such as γ-Glu-Leu.

Biogeneration and Food Industry Applications

Formation of γ-Glu-Leu

γ-Glu-Leu is primarily formed through two pathways:

-

Fermentation: Certain microorganisms, such as Lactobacillus reuteri used in sourdough fermentation, possess the enzymatic machinery to synthesize γ-glutamyl dipeptides.[5][12] Proteolysis during fermentation releases precursor amino acids (glutamic acid and leucine), which are then linked by microbial enzymes.

-

Enzymatic Synthesis: The enzyme γ-glutamyltransferase (GGT) can catalyze the transfer of a γ-glutamyl group from a donor molecule (like glutathione) to an acceptor amino acid, such as leucine.[20][22] This process is being explored for the industrial production of kokumi peptides.[9][23]

Applications

The unique properties of γ-Glu-Leu make it a valuable ingredient for the food industry:

-

Flavor Enhancement: It can be added to soups, broths, sauces, and savory snacks to create a richer, more complex, and long-lasting flavor profile.[2]

-

Salt and MSG Reduction: By amplifying salty and umami tastes, it allows for the formulation of products with lower sodium and glutamate content without compromising flavor.

-

Bitterness Reduction: γ-glutamylation of bitter amino acids like leucine can reduce their bitterness while simultaneously generating kokumi-active peptides.[9][23]

-

Improving Plant-Based Foods: It can be used to improve the mouthfeel and overall palatability of plant-based meat and dairy alternatives, which can sometimes lack the richness of their animal-based counterparts.[23]

Conclusion and Future Perspectives

γ-Glutamyl-leucine is a potent kokumi-active dipeptide that plays a significant role in the flavor landscape of many foods. Its ability to enhance mouthfulness, complexity, and continuity through the allosteric modulation of the calcium-sensing receptor makes it a powerful tool for flavor enhancement. Detailed analytical methods like LC-MS/MS allow for its precise quantification, while sensory protocols are crucial for understanding its perceptual impact. Future research should continue to explore the synergistic interactions between γ-Glu-Leu and other flavor compounds, optimize its production through microbial fermentation and enzymatic synthesis, and investigate its potential physiological roles beyond taste perception. As the food industry moves towards cleaner labels and reduced sodium and MSG content, the application of naturally derived flavor modulators like γ-Glu-Leu will become increasingly important.

References

- 1. gamma-Glutamylleucine | C11H20N2O5 | CID 151023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Taste-Active γ-Glutamyl Dipeptides during Sourdough Fermentation by Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. γ-Glu-Leu, 500MG | Labscoop [labscoop.com]

- 8. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. gamma-glutamyl-leucine peptide [novoprolabs.com]

- 11. Showing Compound gamma-L-Glutamyl-L-leucine (FDB003617) - FooDB [foodb.ca]

- 12. researchgate.net [researchgate.net]

- 13. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Umami-enhancing effect of typical kokumi-active γ-glutamyl peptides evaluated via sensory analysis and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic Effect of Kokumi-Active γ-Glutamyl Peptides and l-Glutamate on Enhancing Umami Sensation and Stimulating Cholecystokinin Secretion via T1R1/T1R3 Activation in STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Biosynthesis of L-γ-Glutamyl-L-Leucine in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial biosynthesis of L-γ-glutamyl-L-leucine, a dipeptide of growing interest for its potential applications in the pharmaceutical and food industries. This document outlines the primary enzymatic pathways involved, presents quantitative data from key studies, details experimental protocols, and provides visualizations of the biosynthetic and experimental workflows.

Introduction

L-γ-glutamyl-L-leucine is a dipeptide composed of L-glutamic acid and L-leucine, linked by an isopeptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of leucine. In microorganisms, the synthesis of this and other γ-glutamyl peptides is primarily accomplished through the action of specific enzymes that can create this unconventional peptide linkage. Understanding these biosynthetic pathways is crucial for developing microbial fermentation or enzymatic processes for the targeted production of L-γ-glutamyl-L-leucine.

Core Biosynthetic Pathways

The microbial synthesis of L-γ-glutamyl-L-leucine is predominantly carried out by enzymes capable of transferring a γ-glutamyl moiety to an acceptor amino acid. The key enzymes and pathways identified are:

-

γ-Glutamyltransferase (GGT) Pathway: This is the most extensively documented pathway for the synthesis of L-γ-glutamyl-L-leucine. GGTs are enzymes that catalyze the transfer of a γ-glutamyl group from a donor molecule, such as L-glutamine or glutathione (B108866) (GSH), to an acceptor, which in this case is L-leucine. This transpeptidation reaction is a highly efficient method for forming the γ-glutamyl bond. Microbial GGTs, particularly from Bacillus species, have been shown to be effective catalysts for this reaction.[1][2][3][4][5][6]

-

Glutaminase Pathway: Certain microbial L-glutaminases, in addition to their hydrolytic activity, exhibit γ-glutamyl transferase activity. These enzymes can utilize L-glutamine as the γ-glutamyl donor and transfer the γ-glutamyl group to an acceptor amino acid like L-leucine. This pathway offers an alternative enzymatic route for the synthesis of γ-glutamyl peptides.[7][8]

-

Glutathione Biosynthesis Pathway (Hypothetical): The enzymes involved in glutathione synthesis, namely glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), could potentially be involved in the synthesis of L-γ-glutamyl-L-leucine. GCL, which normally ligates L-glutamate and L-cysteine, might exhibit substrate promiscuity and ligate L-glutamate with L-leucine, although this is less favored than with cysteine.[9][10][11] Further research is needed to fully elucidate the significance of this pathway for L-γ-glutamyl-L-leucine production.

Quantitative Data on Biosynthesis

The following tables summarize the quantitative data available for the enzymatic synthesis of L-γ-glutamyl-L-leucine and related processes.

Table 1: Optimal Conditions for the Enzymatic Synthesis of L-γ-Glutamyl-L-Leucine by Bacillus licheniformis γ-Glutamyltransferase

| Parameter | Optimal Value | Reference |

| γ-Glutamyl Donor | L-Glutamine | [1][2][12] |

| Acceptor Amino Acid | L-Leucine | [1][2][12] |

| L-Glutamine Concentration | 200 mM | [1][2][12] |

| L-Leucine Concentration | 200 mM | [1][2][12] |

| Enzyme Concentration | 2.0 U/mL | [1][2][12] |

| pH | 9.0 (Tris-HCl buffer) | [1][2][12] |

| Temperature | 50°C | [1][2][12] |

| Incubation Time | 5 hours | [1][2][12] |

| Product Yield | ~52% | [1][2][12] |

Table 2: Kinetic Parameters of Microbial γ-Glutamyltransferases with Various Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Bacillus anthracis (CapD) | L-Glutamine (donor) | 0.047 ± 0.004 | - | |

| Bacillus anthracis (CapD) | L-Cysteine (acceptor) | 1.9 ± 0.2 | - | |

| Bovine Milk GGT | L-Leucine (acceptor) | Higher than L-Methionine | - | [13] |

| Note: Specific kinetic data for Bacillus licheniformis GGT with L-leucine as the acceptor is not readily available in the reviewed literature. |

Experimental Protocols

γ-Glutamyltransferase (GGT) Activity Assay

This protocol is adapted from standard colorimetric assays for GGT activity.[2][4][14][15][16]

Principle: The GGT activity is determined by measuring the rate of release of p-nitroaniline (pNA) from the chromogenic substrate L-γ-glutamyl-p-nitroanilide.

Reagents:

-

GGT Assay Buffer: 50 mM Tris-HCl, pH 9.0

-

Substrate Solution: 5 mM L-γ-glutamyl-p-nitroanilide in GGT Assay Buffer

-

Acceptor Solution: 50 mM Glycylglycine in GGT Assay Buffer

-

Enzyme Solution: Purified GGT from Bacillus licheniformis diluted in GGT Assay Buffer

Procedure:

-

Prepare a reaction mixture containing 800 µL of GGT Assay Buffer, 100 µL of Substrate Solution, and 50 µL of Acceptor Solution in a microcuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Enzyme Solution.

-

Immediately measure the increase in absorbance at 418 nm over 5 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹). One unit (U) of GGT activity is defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under the assay conditions.

Enzymatic Synthesis of L-γ-Glutamyl-L-Leucine

This protocol is based on the work of Lee et al. (2018) for the synthesis of L-γ-glutamyl-L-leucine using Bacillus licheniformis GGT.[1][2][12]

Reaction Mixture:

-

200 mM L-Glutamine

-

200 mM L-Leucine

-

50 mM Tris-HCl buffer, pH 9.0

-

2.0 U/mL of purified Bacillus licheniformis GGT

Procedure:

-

Dissolve L-glutamine and L-leucine in the Tris-HCl buffer to the final concentrations in a reaction vessel.

-

Adjust the pH to 9.0 if necessary.

-

Add the purified GGT to the reaction mixture to a final concentration of 2.0 U/mL.

-

Incubate the reaction mixture at 50°C with gentle agitation for 5 hours.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

Purification of L-γ-Glutamyl-L-Leucine by Ion-Exchange Chromatography

This is a general protocol for the purification of γ-glutamyl peptides.[9][17][18][19][20]

Materials:

-

Strong anion exchange resin (e.g., Dowex 1x8, acetate (B1210297) form)

-

Chromatography column

-

Elution buffers: Stepwise gradient of acetic acid (e.g., 0.1 M, 0.5 M, 1.0 M) or a linear gradient.

-

Deionized water

Procedure:

-

Centrifuge the terminated reaction mixture to remove the denatured enzyme and other insoluble materials.

-

Load the supernatant onto the pre-equilibrated anion exchange column.

-

Wash the column with deionized water to remove unreacted L-glutamine and L-leucine.

-

Elute the bound L-γ-glutamyl-L-leucine using a stepwise or linear gradient of acetic acid.

-

Collect fractions and analyze them for the presence of the dipeptide using TLC or HPLC.

-

Pool the fractions containing the purified L-γ-glutamyl-L-leucine and lyophilize to obtain the final product.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or derivatization with a chromophoric or fluorophoric agent followed by appropriate detection. Mass spectrometry (LC-MS) can also be used for highly specific and sensitive detection.[20]

Visualizations of Pathways and Workflows

Biosynthetic Pathways

References

- 1. Characterization of Bacillus subtilis gamma-glutamyltransferase and its involvement in the degradation of capsule poly-gamma-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the donor and acceptor substrate specificity of the γ-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. conductscience.com [conductscience.com]

- 6. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamate-cysteine ligase as a diagnostic biomarker and therapeutic target in Parkinson's disease: a multi-omics and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insight into the Substrate Selectivity of Bovine Milk γ-glutamyl Transferase via Structural and Molecular Dynamics Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

- 20. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Dietary γ-Glu-Leu Intake

Abstract

The dipeptide γ-glutamyl-leucine (γ-Glu-Leu) is a naturally occurring biomolecule found in various fermented foods and produced endogenously through the γ-glutamyl cycle. Initially identified for its "kokumi" taste-enhancing properties, which impart richness and complexity to foods, emerging research has unveiled its significant physiological effects beyond sensory perception. This technical guide provides a comprehensive overview of the metabolic and signaling roles of dietary γ-Glu-Leu. We delve into its interaction with the calcium-sensing receptor (CaSR), subsequent modulation of gastrointestinal hormone secretion, and hypothesized influence on skeletal muscle protein synthesis via mTORC1 signaling. This document synthesizes current quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for professionals investigating the therapeutic and physiological potential of γ-Glu-Leu.

Introduction: Beyond Taste Perception

γ-Glutamyl-leucine is a dipeptide formed by a unique γ-linkage between the γ-carboxyl group of glutamic acid and the amino group of leucine (B10760876). While traditionally studied in the context of food science as a kokumi substance, its structural similarity to other bioactive molecules suggests a broader physiological role.[1] The primary molecular target identified for γ-Glu-Leu and other kokumi peptides is the Calcium-Sensing Receptor (CaSR), a versatile G-protein coupled receptor expressed in various tissues, including the gastrointestinal tract and parathyroid gland.[1][2][3] Activation of CaSR by γ-Glu-Leu serves as the initiating event for a cascade of downstream physiological effects, positioning this dipeptide as a molecule of interest for metabolic regulation and therapeutic development.[4]

Biosynthesis and Metabolism of γ-Glu-Leu

The presence of γ-Glu-Leu in the body is attributed to both dietary intake and endogenous synthesis via the γ-glutamyl cycle. This cycle is fundamental for the synthesis and degradation of glutathione (B108866) (GSH).[5]

Key Enzymes in γ-Glu-Leu Metabolism:

-

γ-Glutamyltransferase (GGT): This membrane-bound enzyme is central to the formation of γ-glutamyl peptides. GGT catalyzes the transfer of the γ-glutamyl moiety from a donor, typically glutathione, to an acceptor, which can be an amino acid like leucine, another peptide, or water.[5][6] This is the primary pathway for both the extracellular synthesis and degradation of γ-Glu-Leu.[7]

-

Glutamate-Cysteine Ligase (GCL): In conditions of low cysteine availability, the substrate specificity of GCL can broaden, allowing it to ligate glutamate (B1630785) with other amino acids, including leucine, to form γ-glutamyl dipeptides as a byproduct of glutathione synthesis.[5][8]

The metabolism of γ-Glu-Leu is critical as it can be hydrolyzed back to its constituent amino acids, glutamate and leucine, both of which have their own significant metabolic roles.

Physiological Effects on Endocrine and Metabolic Systems

The most well-documented effects of γ-glutamyl peptides are mediated through their action as allosteric modulators of the Calcium-Sensing Receptor (CaSR).

Activation of CaSR and Secretion of Gut Hormones

Upon dietary intake, γ-Glu-Leu interacts with CaSR expressed on enteroendocrine cells (e.g., STC-1 cells) in the gastrointestinal tract. This activation triggers intracellular signaling cascades, leading to the secretion of key gut hormones.[2]

-

Glucagon-Like Peptide-1 (GLP-1): γ-Glutamyl peptides have been shown to stimulate the release of GLP-1.[2] GLP-1 is a critical incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[9][10]

-

Cholecystokinin (CCK): Activation of CaSR by these peptides also promotes the secretion of CCK, a hormone involved in stimulating pancreatic enzyme secretion and gallbladder contraction, as well as inducing satiety.[2]

The stimulation of GLP-1 secretion by γ-Glu-Leu represents a significant mechanism through which it can influence systemic glucose homeostasis.

Association with Cardio-Metabolic Risk in Humans

While in vitro studies point to beneficial effects on gut hormone secretion, human observational and genetic studies present a more complex picture. Several large-scale metabolomic and Mendelian randomization studies have reported that higher circulating levels of γ-Glu-Leu are causally associated with an elevated risk for multiple cardio-metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[4][11][12] It is crucial to note that these studies reflect associations with endogenous levels, which may be elevated in states of metabolic stress or increased GGT activity, and may not directly reflect the physiological effects of dietary intake.

Quantitative Data Summary

Table 1: Association of Genetically-Proxied γ-Glu-Leu Levels with Cardio-Metabolic Risk Factors

Data from a one-sample Mendelian randomization analysis in a Chinese population. The β coefficient represents the change in the risk factor per standard deviation increase in genetically-predicted γ-Glu-Leu levels.

| Risk Factor | β Coefficient (S.E.) | P-value | Source(s) |

| Body Mass Index (BMI) | 0.40 (0.19) | 0.03 | [4][11] |

| Waist Circumference | 0.90 (0.44) | 0.04 | [4][11] |

| Systolic Blood Pressure | 1.95 (0.76) | 0.01 | [4][11] |

| Diastolic Blood Pressure | 1.13 (0.50) | 0.02 | [4][11] |

| Triglycerides | 0.09 (0.04) | 0.03 | [4][11] |

| Fasting Insulin | 0.09 (0.04) | 0.04 | [4][11] |

| HOMA-IR | 0.09 (0.04) | 0.04 | [4][11] |

Hypothesized Effects on Skeletal Muscle Metabolism